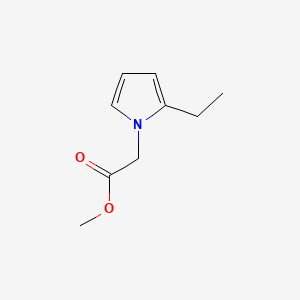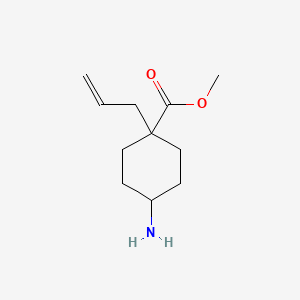
Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate is an organic compound with the molecular formula C11H19NO2. It is a derivative of cyclohexane, featuring an amino group, an allyl group, and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes allylation to introduce the allyl group.
Amination: The allylated cyclohexanone is then subjected to amination to introduce the amino group at the 4-position.
Esterification: Finally, the compound undergoes esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-aminocyclohexanecarboxylate: Lacks the allyl group, making it less reactive in certain chemical reactions.
Methyl 1-aminocyclopropanecarboxylate: Contains a cyclopropane ring instead of a cyclohexane ring, leading to different reactivity and biological activity.
Uniqueness
Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate is unique due to the presence of both an allyl group and an amino group on the cyclohexane ring, providing a versatile platform for further chemical modifications and potential biological activity.
Properties
CAS No. |
146094-21-5 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.278 |
IUPAC Name |
methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-3-6-11(10(13)14-2)7-4-9(12)5-8-11/h3,9H,1,4-8,12H2,2H3 |
InChI Key |
NBRVIOKTXHCEFG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCC(CC1)N)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B586825.png)
![N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide-d8](/img/new.no-structure.jpg)
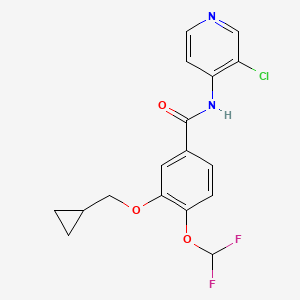
![N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine](/img/structure/B586832.png)
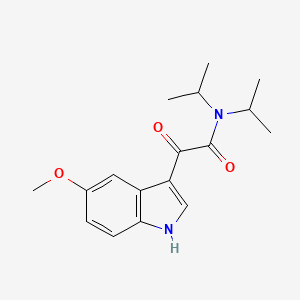
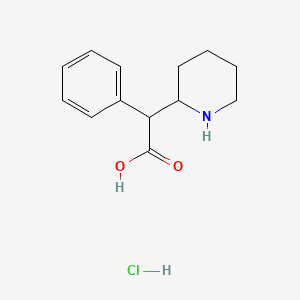

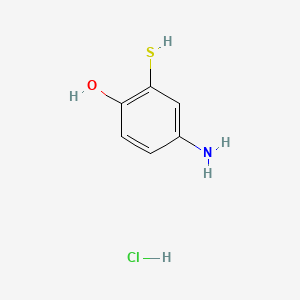
![N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4](/img/structure/B586842.png)
